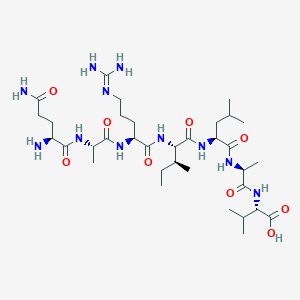
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- is a complex peptide compound composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- involves the stepwise addition of amino acids using solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, often using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this peptide compound can be achieved through large-scale SPPS or LPPS. Automated peptide synthesizers are commonly used to enhance efficiency and precision. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like arginine and leucine.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of arginine can lead to the formation of citrulline .
Scientific Research Applications
L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in treating metabolic disorders and as a component in drug delivery systems.
Industry: Utilized in the production of bioactive peptides and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valine, L-glutaminyl-L-alanyl-L-arginyl-L-isoleucyl-L-leucyl-L-alanyl- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact pathways depend on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-glutamine: A dipeptide with antioxidant properties.
L-Valyl-L-alanine: Known for its sorption properties and thermal stability.
L-Tyrosyl-L-glutamine: Used in peptide synthesis and research.
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows it to interact with a wide range of molecular targets, making it versatile in research and industrial applications .
Properties
CAS No. |
501683-74-5 |
|---|---|
Molecular Formula |
C34H63N11O9 |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C34H63N11O9/c1-9-18(6)26(32(52)43-23(15-16(2)3)31(51)41-20(8)28(48)44-25(17(4)5)33(53)54)45-30(50)22(11-10-14-39-34(37)38)42-27(47)19(7)40-29(49)21(35)12-13-24(36)46/h16-23,25-26H,9-15,35H2,1-8H3,(H2,36,46)(H,40,49)(H,41,51)(H,42,47)(H,43,52)(H,44,48)(H,45,50)(H,53,54)(H4,37,38,39)/t18-,19-,20-,21-,22-,23-,25-,26-/m0/s1 |
InChI Key |
NVUAKFPLFHOCDB-SSHVMUOYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















